2-(Tert-butoxy)-6-fluoro-3-nitrobenzonitrile
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Overview
Description
2-(Tert-butoxy)-6-fluoro-3-nitrobenzonitrile is an organic compound that features a tert-butoxy group, a fluoro substituent, and a nitro group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-6-fluoro-3-nitrobenzonitrile typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)-6-fluoro-3-nitrobenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-(tert-butoxy)-6-fluoro-3-aminobenzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-(Tert-butoxy)-6-fluoro-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxy)-6-fluoro-3-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluoro and tert-butoxy groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Tert-butoxy)-6-chlorobenzonitrile
- 2-(Tert-butoxy)-6-bromobenzonitrile
- 2-(Tert-butoxy)-6-iodobenzonitrile
Uniqueness
The combination of these functional groups makes it distinct from other similar compounds .
Properties
Molecular Formula |
C11H11FN2O3 |
---|---|
Molecular Weight |
238.21 g/mol |
IUPAC Name |
6-fluoro-2-[(2-methylpropan-2-yl)oxy]-3-nitrobenzonitrile |
InChI |
InChI=1S/C11H11FN2O3/c1-11(2,3)17-10-7(6-13)8(12)4-5-9(10)14(15)16/h4-5H,1-3H3 |
InChI Key |
XEKTYLUSALDLIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1C#N)F)[N+](=O)[O-] |
Origin of Product |
United States |
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